2-(4-Fluorophenoxy)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

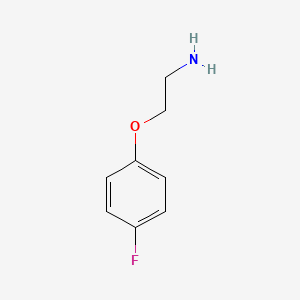

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMIRIIZZGJJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389669 | |

| Record name | 2-(4-fluorophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6096-89-5 | |

| Record name | 2-(4-Fluorophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6096-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Fluorophenoxy)ethanamine synthesis pathway for research purposes

An in-depth technical guide on the synthesis of 2-(4-Fluorophenoxy)ethanamine for research and drug development professionals. This document outlines two primary synthetic pathways, providing detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. The presence of the fluorophenoxy moiety can enhance metabolic stability and binding affinity to biological targets, making it a valuable scaffold in the development of novel therapeutic agents. Derivatives have been investigated for a range of biological activities, including potential applications as serotonin-selective reuptake inhibitors (SSRIs). This guide details two robust and well-established synthesis pathways for this compound: the Gabriel Synthesis and the Nitrile Reduction pathway.

Pathway 1: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines, effectively preventing the over-alkylation that can occur with other methods.[1][2] This pathway involves three main stages: the formation of a phenoxy-ether intermediate, reaction with potassium phthalimide, and subsequent deprotection to yield the final amine.

Overall Reaction Scheme

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenoxy)ethanamine. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of available data, experimental methodologies, and relevant biological context. Due to a notable lack of experimentally derived data for the free base in publicly accessible literature, this guide combines reported data for its hydrochloride salt, predicted values for the free base, and general experimental protocols applicable to the characterization of amine-containing compounds. The significance of this molecule lies in its structural motif, the fluorophenoxyethylamine scaffold, which is a recognized pharmacophore in medicinal chemistry, particularly in the development of agents targeting monoaminergic systems.

Introduction

This compound is a primary amine featuring a fluorinated phenoxy group. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity to biological targets. The broader class of phenoxyethylamine derivatives has been investigated for a range of biological activities, and this particular scaffold is of interest for its potential interactions with neurotransmitter transporters and receptors. This guide aims to consolidate the available physicochemical data to support further research and development efforts involving this compound.

Physicochemical Properties

A summary of the available quantitative data for this compound and its hydrochloride salt is presented below. It is important to note that experimental values for the free base are scarce in the literature.

Table 1: Summary of Physicochemical Properties

| Property | Value | Compound Form | Data Source |

| Molecular Formula | C₈H₁₀FNO | Free Base | Calculated |

| Molecular Weight | 155.17 g/mol | Free Base | Calculated |

| Melting Point | 192 - 194 °C | Hydrochloride Salt | Experimental |

| Boiling Point | Not available | Free Base | - |

| pKa (predicted) | ~9.5-10.0 | Free Base | Estimated[1] |

| logP (predicted) | 1.9 | Free Base | Predicted[1] |

| Water Solubility | Slightly soluble | Free Base | Qualitative[2] |

Spectral Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorophenyl ring, the two methylene groups of the ethylamine chain, and the amine protons. The coupling patterns of the aromatic protons will be indicative of the para-substitution.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the fluorine and ether linkages.[3][4][5][6][7]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-N stretching, aromatic C-H stretching, and C-O-C stretching of the ether linkage. The C-F stretching vibration will also be present.[8][9][10]

3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve cleavage of the ethylamine side chain and fragmentation of the aromatic ring, providing further structural information.

Biological Context and Potential Signaling Pathways

The 2-(4-fluorophenoxy)ethylamine scaffold is a key component in various experimental drugs, particularly those targeting the central nervous system.[11]

4.1. Monoamine Transporter Interactions

Derivatives of 2-(4-fluorophenoxy)ethylamine have been investigated as potential serotonin-selective reuptake inhibitors (SSRIs).[11] This suggests that this compound itself may exhibit affinity for the serotonin transporter (SERT), and potentially the dopamine (DAT) and norepinephrine (NET) transporters. The interaction with these transporters is a critical aspect of the pharmacology of many antidepressant and psychostimulant drugs.

Diagram 1: General Workflow for Assessing Monoamine Transporter Interaction

Caption: A simplified workflow for determining the interaction of a compound with monoamine transporters.

4.2. Receptor Binding Profile

Beyond transporters, phenethylamine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs). Structurally related compounds have shown affinity for dopamine receptors.[12][13] Therefore, it is plausible that this compound could interact with dopamine receptor subtypes (e.g., D1, D2) and potentially serotonin receptor subtypes.

Diagram 2: Potential Signaling Cascade upon Receptor Binding

Caption: A generalized signaling pathway that could be initiated by the binding of the compound to a G-protein coupled receptor.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties. These are general protocols that can be adapted for the specific analysis of this compound.

5.1. Determination of pKa by Potentiometric Titration

Principle: The basicity of the amine is quantified by determining its pKa. This is achieved by titrating a solution of the amine with a strong acid and monitoring the pH change. The pKa corresponds to the pH at which 50% of the amine is protonated.[1]

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.

-

Titration Setup: Calibrate a pH meter using standard buffers. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Diagram 3: Workflow for pKa Determination

Caption: A step-by-step workflow for the experimental determination of pKa.

5.2. Determination of logP by Shake-Flask Method

Principle: The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.[14]

Procedure:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning: Mix equal volumes of the aqueous solution and the n-octanol in a separatory funnel.

-

Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Diagram 4: Shake-Flask Method for logP Determination

Caption: A schematic representation of the shake-flask method for determining the partition coefficient.

5.3. Determination of Aqueous Solubility

Principle: The solubility of a compound in an aqueous medium is a critical parameter. The shake-flask method is a common technique for determining thermodynamic solubility.

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Remove an aliquot of the suspension and filter or centrifuge it to separate the undissolved solid.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

-

Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(4-Fluorophenyl)ethylamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]

- 7. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Ethanamine, 2-phenoxy- [webbook.nist.gov]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 6096-89-5 | Benchchem [benchchem.com]

- 12. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

Spectroscopic and Synthetic Profile of 2-(4-Fluorophenoxy)ethanamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and a general synthetic protocol for 2-(4-Fluorophenoxy)ethanamine, a key building block in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource for the characterization and synthesis of this versatile molecule.

Spectroscopic Data

Precise spectroscopic data for this compound is not widely available in publicly accessible databases. However, based on the analysis of its structural analogs and a ¹H NMR spectrum of its chloride salt, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: A ¹H NMR spectrum for the hydrochloride salt of this compound in DMSO-d6 has been reported.[1] The spectrum of the free base is expected to show similar features, with potential shifts in the signals corresponding to the protons on the ethylamine moiety due to the absence of the protonated amine.

Expected ¹H NMR Data (Free Base):

-

Aromatic Protons: Two sets of multiplets or doublets of doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted fluorobenzene ring.

-

-OCH₂- Protons: A triplet expected around δ 4.0-4.2 ppm.

-

-CH₂N- Protons: A triplet expected around δ 2.9-3.1 ppm.

-

-NH₂ Protons: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: While a specific spectrum for this compound is not readily available, the expected chemical shifts can be estimated based on related structures and general principles of ¹³C NMR spectroscopy.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aromatic) | 155-160 (doublet, ¹JCF) |

| C-F (Aromatic) | 152-157 (doublet, ¹JCF) |

| CH (Aromatic, ortho to O) | 115-120 (doublet, ³JCF) |

| CH (Aromatic, ortho to F) | 115-120 (doublet, ²JCF) |

| -OCH₂- | 65-70 |

| -CH₂N- | 40-45 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Expected IR Data:

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3400 (two bands for primary amine) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=C Stretch (Aromatic) | 1500-1600 |

| C-O Stretch (Aryl Ether) | 1200-1250 |

| C-F Stretch | 1150-1250 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (155.17 g/mol ). The fragmentation pattern would likely involve cleavage of the ethylamine side chain.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 155

-

Major Fragments:

-

m/z = 111 (loss of -CH₂NH₂)

-

m/z = 95 (fluorophenyl fragment)

-

m/z = 30 (CH₂NH₂⁺)

-

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general synthetic approach can be outlined based on common organic chemistry reactions for the formation of phenoxy ethylamines. The most probable synthetic route involves a Williamson ether synthesis followed by a Gabriel synthesis or a related amination reaction.

General Synthetic Pathway

General Synthetic Pathway for this compound.

Spectroscopic Data Acquisition Workflow

The acquisition of the spectroscopic data for the characterization of this compound would typically follow a standardized workflow.

Workflow for Spectroscopic Data Acquisition and Analysis.

Conclusion

While specific, experimentally-derived spectroscopic data for this compound remains elusive in readily accessible sources, this guide provides a robust, inferred spectroscopic profile based on established principles and data from closely related analogs. The outlined general synthetic pathway offers a viable route for its preparation. It is recommended that researchers undertaking the synthesis of this compound perform thorough characterization to confirm its identity and purity, which will contribute valuable data to the scientific community.

References

Unveiling the Neuroscientific Potential of 2-(4-Fluorophenyl)ethanamine: A Technical Guide

A Note on Nomenclature: The compound of interest for this technical guide is 2-(4-Fluorophenyl)ethanamine, also widely known as 4-Fluorophenethylamine (4-FA) or para-fluoroamphetamine (PFA). It is important to distinguish this compound from the structurally distinct 2-(4-Fluorophenoxy)ethanamine. Due to a greater body of available neuroscience research, this guide will focus on 2-(4-Fluorophenyl)ethanamine.

Executive Summary

2-(4-Fluorophenyl)ethanamine is a synthetic psychoactive compound of the phenethylamine and substituted amphetamine classes that is emerging as a valuable tool in neuroscience research.[1] Its unique pharmacological profile, characterized by its potent activity as a monoamine releasing agent and reuptake inhibitor, offers researchers a means to investigate the intricate workings of dopaminergic, serotonergic, and noradrenergic systems.[2] This technical guide provides an in-depth overview of the core pharmacological properties, potential research applications, and detailed experimental protocols relevant to the study of 2-(4-Fluorophenyl)ethanamine in the field of neuroscience.

Core Pharmacological Profile

2-(4-Fluorophenyl)ethanamine exerts its effects on the central nervous system primarily by interacting with monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2] It functions as both a substrate for these transporters, leading to the non-vesicular release of neurotransmitters, and as a competitive inhibitor of neurotransmitter reuptake.[2]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of 2-(4-Fluorophenyl)ethanamine at key molecular targets.

Table 1: Monoamine Transporter Interaction Profile of 2-(4-Fluorophenyl)ethanamine

| Transporter | Releasing Potency (EC50, nM) | Reuptake Inhibition Potency (IC50, nM) |

| Dopamine (DAT) | 200[3] | 770[3] |

| Serotonin (SERT) | 730[3] | 6800[3] |

| Norepinephrine (NET) | 37[3] | 420[3] |

Table 2: Serotonin Receptor Binding Affinities of 2-(4-Fluorophenyl)ethanamine

| Receptor | Binding Affinity (Ki, nM) |

| 5-HT2A | 11,300[3] |

| 5-HT2C | 7,800[3] |

Potential Research Applications in Neuroscience

The distinct pharmacological properties of 2-(4-Fluorophenyl)ethanamine make it a versatile tool for a range of neuroscience research applications:

-

Probing Monoaminergic Systems: Its potent monoamine releasing and reuptake inhibiting properties allow for the acute and controlled manipulation of dopamine, serotonin, and norepinephrine levels in specific brain regions. This can be instrumental in studies aimed at understanding the roles of these neurotransmitters in various physiological and behavioral processes.

-

Animal Models of Psychiatric Disorders: The compound's ability to induce significant alterations in monoaminergic neurotransmission can be leveraged to develop and refine animal models of psychiatric conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and addiction.

-

Mechanistic Studies of Neurotransmitter Release and Reuptake: As a substrate and inhibitor of monoamine transporters, 2-(4-Fluorophenyl)ethanamine can be used to investigate the molecular mechanisms underlying neurotransmitter transport, including the conformational changes in transporter proteins that mediate substrate translocation and inhibitor binding.

-

Comparative Pharmacology: The fluorinated analog provides a valuable tool for comparative studies with other phenethylamines and amphetamines, helping to elucidate the structure-activity relationships that govern their pharmacological effects and neurotoxicity profiles.

Signaling Pathways and Experimental Workflows

Presumed Signaling Pathway of Monoamine Release

The primary mechanism of action of 2-(4-Fluorophenyl)ethanamine involves its interaction with presynaptic monoamine transporters. The following diagram illustrates the presumed signaling cascade leading to the release of dopamine, serotonin, and norepinephrine.

Experimental Workflow for In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in the brains of freely moving animals. The following diagram outlines a typical workflow for a study investigating the effects of 2-(4-Fluorophenyl)ethanamine on neurotransmitter release.

Detailed Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)ethanamine via Reductive Amination of 4-Fluorophenylacetone

This protocol describes a common method for the synthesis of 2-(4-Fluorophenyl)ethanamine.

Materials:

-

4-Fluorophenylacetone

-

Ammonium acetate

-

Methanol

-

Glacial acetic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-fluorophenylacetone (1 equivalent) and ammonium acetate (10 equivalents) in methanol. Adjust the pH of the solution to approximately 5.5 with glacial acetic acid. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in a small amount of cold methanol. Add the sodium cyanoborohydride solution dropwise to the reaction mixture while maintaining the temperature below 10°C. Allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic. Remove the methanol using a rotary evaporator. Add water to the residue and wash with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with 2M NaOH until pH > 12.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous MgSO₄, and filter. Evaporate the solvent under reduced pressure to yield the crude 2-(4-Fluorophenyl)ethanamine as an oil. Further purification can be achieved by vacuum distillation.

In Vivo Microdialysis for Measuring Neurotransmitter Release

This protocol is adapted from studies investigating the effects of amphetamine-like substances on monoamine release.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm tip)

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

-

2-(4-Fluorophenyl)ethanamine solution in saline

-

HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS

-

Perchloric acid

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 48 hours.

-

Microdialysis Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to a syringe pump and begin perfusion with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Sample Collection: Allow the system to equilibrate for at least 60-90 minutes. Begin collecting dialysate samples every 20 minutes into vials containing a small amount of perchloric acid to prevent neurotransmitter degradation. Collect at least three stable baseline samples.

-

Drug Administration: Administer 2-(4-Fluorophenyl)ethanamine at the desired dose (e.g., 1-3 mg/kg, intraperitoneally).

-

Post-Administration Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

-

Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using a validated HPLC-ECD or LC-MS/MS method.

-

Data Analysis: Calculate the concentration of each neurotransmitter in each sample. Express the post-injection concentrations as a percentage of the average baseline concentration. Perform statistical analysis to determine the significance of any changes in neurotransmitter levels.

Conclusion

2-(4-Fluorophenyl)ethanamine is a potent and versatile pharmacological tool for neuroscience research. Its ability to modulate the activity of all three major monoamine systems provides a unique opportunity to dissect the complex roles of these neurotransmitters in brain function and behavior. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the neuroscientific applications of this compound. Further research is warranted to fully characterize its in vivo effects and to explore its potential in modeling and understanding various neuropsychiatric disorders.

References

In Silico Modeling of 2-(4-Fluorophenoxy)ethanamine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico investigation of 2-(4-Fluorophenoxy)ethanamine and its potential interactions with key neuroreceptors. While direct computational studies on this specific molecule are not extensively published, this document outlines a robust methodology based on established in silico techniques and data from structurally similar compounds. By following this guide, researchers can effectively model the receptor binding of this compound to predict its pharmacological profile and guide further drug discovery efforts.

Introduction

This compound is a phenethylamine derivative with a chemical structure suggestive of potential activity at monoamine receptors, such as serotonin and dopamine receptors. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity.[1] In silico modeling offers a powerful, resource-efficient approach to explore the binding modes, affinities, and potential selectivity of this compound, thereby prioritizing experimental validation.

This guide will focus on the application of molecular docking and molecular dynamics simulations to elucidate the binding of this compound to key serotonin and dopamine receptor subtypes.

Potential Receptor Targets

Based on the activities of structurally related phenethylamine and phenoxyethylamine analogs, the primary receptors of interest for this compound are:

-

Dopamine Receptors (D1, D2, D3, D4): Derivatives of the closely related 2-(4-fluoro-3-hydroxyphenyl)ethylamine have shown significant affinity for D1 and D2 dopamine receptors.[2][3] The D2-like receptors (D2, D3, D4) are particularly relevant targets for neuropsychiatric disorders.[4]

-

Serotonin Transporter (SERT): The 2-(4-fluorophenoxy) moiety is a structural component in compounds designed as serotonin-selective reuptake inhibitors (SSRIs).[5]

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7): Phenalkylamine analogs are known to possess varying affinities for different serotonin receptor subtypes.[6]

Quantitative Binding Data of Structurally Related Compounds

| Compound/Derivative | Receptor Target | Binding Affinity (IC50/Ki) | Reference |

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | D1 Dopamine Receptor | ~2x less affinity than Dopamine | [2] |

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | D2 Dopamine Receptor | ~2x less affinity than Dopamine | [2] |

| N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | D2 Dopamine Receptor | High Potency | [2] |

| N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | D2 Dopamine Receptor | High Potency | [2] |

| 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine | Serotonin Transporter (SERT) | IC50: 1.45 µM | [5] |

| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine | Serotonin Transporter (SERT) | IC50: 3.27 µM | [5] |

| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine | Serotonin Transporter (SERT) | IC50: 9.56 µM | [5] |

Experimental Protocols: An In Silico Workflow

This section details a generalized workflow for the in silico modeling of this compound receptor binding.

In Silico Modeling Workflow for Receptor Binding Analysis

Ligand Preparation

-

3D Structure Generation: Generate the 3D structure of this compound using software like Avogadro or from a database such as PubChem.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Calculation: Assign partial atomic charges using a method like Gasteiger charges.

-

Torsion Angle Definition: Define rotatable bonds to allow for conformational flexibility during docking.

Receptor Preparation

-

Protein Data Bank (PDB) Selection: Obtain the 3D crystal structure of the target receptor (e.g., Dopamine D2 Receptor, Serotonin Transporter) from the Protein Data Bank. Choose a high-resolution structure, preferably co-crystallized with a ligand.

-

Structure Cleanup: Remove water molecules, co-factors, and any existing ligands from the PDB file.[7]

-

Protonation: Add polar hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH.

-

Grid Box Definition: Define the docking grid box around the known binding site of the receptor. This is typically centered on the position of a co-crystallized ligand or predicted from literature.

Molecular Docking

-

Docking Software: Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.[7][8]

-

Docking Algorithm: Employ a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the receptor's binding site.

-

Pose Generation and Scoring: Generate multiple binding poses of the ligand and rank them based on a scoring function that estimates the binding affinity (e.g., kcal/mol).[8]

Molecular Dynamics (MD) Simulation

-

System Setup:

-

Select the most promising docked pose of the ligand-receptor complex.

-

Embed the complex in a realistic lipid bilayer (e.g., POPC) and solvate with an appropriate water model (e.g., TIP3P).[9]

-

Add counter-ions to neutralize the system.

-

-

Force Field Selection: Choose a suitable force field for the protein, ligand, and lipid bilayer (e.g., CHARMM36 for protein and lipids, CGenFF for the ligand).[9]

-

Equilibration: Perform a multi-step equilibration protocol, gradually relaxing the system while applying restraints to the protein and ligand, to ensure stability.[9]

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100-500 ns) to observe the dynamics of the ligand-receptor interaction.[10]

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the binding pose (RMSD), identify key interacting residues (hydrogen bonds, hydrophobic interactions), and calculate binding free energies (e.g., MM/PBSA or MM/GBSA).

Signaling Pathways

The binding of this compound to its target receptors is expected to modulate downstream signaling cascades.

Dopamine D2 Receptor Signaling

Dopamine D2-like receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[4] Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Simplified Dopamine D2 Receptor Signaling Pathway

Serotonin Transporter (SERT) Inhibition

Inhibition of SERT by a compound like this compound would block the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission.[11]

Mechanism of SERT Inhibition

Conclusion

This technical guide provides a comprehensive roadmap for the in silico evaluation of this compound. By employing the detailed methodologies for molecular docking and molecular dynamics simulations, researchers can generate valuable insights into the receptor binding profile of this compound. The visualization of potential signaling pathways further aids in understanding its putative mechanisms of action. The predictive power of this in silico approach can significantly accelerate the drug discovery and development process for this compound and its analogs. It is crucial to note that the findings from these computational studies should be validated through subsequent in vitro and in vivo experiments.

References

- 1. This compound | 6096-89-5 | Benchchem [benchchem.com]

- 2. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent ligands for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 2β-Carbo(2-[18F]fluoroethoxy)-3β-(4´-((Z)-2-iodoethenyl)phenyl)nortropane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Research-Grade 2-(4-Fluorophenoxy)ethanamine for Scientific Professionals

An overview of commercial suppliers, key chemical properties, and synthetic applications for the versatile research intermediate, 2-(4-Fluorophenoxy)ethanamine.

Introduction

This compound is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a fluorophenoxy moiety, is a recognized pharmacophore in various experimental drugs. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds, making it a molecule of significant interest for researchers developing novel therapeutics, particularly in neuropharmacology.[1] This technical guide provides an in-depth overview of commercial suppliers of research-grade this compound, its applications in chemical synthesis, and representative experimental protocols.

Commercial Supplier Analysis

For researchers, scientists, and drug development professionals, sourcing high-purity chemical intermediates is a critical first step in the research and development pipeline. This compound (CAS No. 6096-89-5) is available from a number of specialized chemical suppliers. The following table summarizes key quantitative data from a selection of these vendors to facilitate comparison. Please note that pricing is often available only upon quotation.

| Supplier | CAS Number | Purity | Available Quantities | Catalog Number (Example) |

| Accela Chembio Inc | 6096-89-5 | ≥ 97% | 1 g | SY008270[2] |

| Win-Win Chemical | 6096-89-5 | ≥ 98% | Inquire | 20355[3] |

| Proactive Molecular Research | 6096-89-5 | ≥ 98% | 10 g | P10-03088[4] |

| BLD Pharm | 6096-89-5 | Inquire | 1 g, 5 g | Inquire (Available via Fisher Scientific) |

| BenchChem | 6096-89-5 | Inquire | Inquire | Inquire[1] |

| P&S Chemicals | 6096-89-5 | Inquire | Inquire | Inquire[5] |

| ChemScene LLC | 6096-89-5 | ≥ 98% | Inquire | Available via Sigma-Aldrich[6] |

Applications in Synthetic Chemistry

The primary utility of this compound in a research context is as an intermediate for the synthesis of more complex, biologically active molecules. Its primary amine group serves as a versatile nucleophilic handle for a variety of chemical transformations.

Key Reactions:

-

N-Alkylation: The amine can be alkylated to produce secondary or tertiary amines. This is commonly achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones. These reactions are fundamental for building out molecular complexity.

-

Acylation/Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This is a common strategy for linking the fluorophenoxyethylamine core to other pharmacophores.

-

Sulphonylation: Reaction with sulfonyl chlorides produces sulfonamides, another important functional group in medicinal chemistry.

The fluorophenoxyethylamine scaffold has been investigated for its potential in developing Serotonin-Selective Reuptake Inhibitors (SSRIs) and has been incorporated into molecules targeting tyrosine kinases for oncology applications.[1]

Experimental Protocols

The following are generalized yet detailed protocols for common synthetic transformations involving this compound. These are intended as a starting point for laboratory work and may require optimization based on the specific substrate and desired product.

Protocol 1: N-Alkylation via Reductive Amination

This one-pot procedure is often preferred for its high efficiency and selectivity, minimizing the risk of over-alkylation.

Materials:

-

This compound

-

Aldehyde or Ketone (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM or DCE (to a concentration of 0.1-0.2 M).

-

Add the desired aldehyde or ketone (1.0-1.2 eq) to the stirred solution.

-

Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions.

-

Continue stirring at room temperature for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This classic Sₙ2 reaction is a straightforward method for introducing alkyl groups.

Materials:

-

This compound

-

Alkyl Halide (e.g., Iodide or Bromide) (1.0 - 1.2 equivalents)

-

Base (e.g., Potassium Carbonate (K₂CO₃), 2.0-3.0 eq or Diisopropylethylamine (DIPEA), 1.5-2.0 eq)

-

Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

Methodology:

-

In a round-bottom flask, suspend this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0-3.0 eq) in anhydrous ACN or DMF (to a concentration of 0.1-0.2 M).

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to a temperature between 50-80 °C and allow it to stir for 4-24 hours.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing Synthetic & Procurement Workflows

To aid researchers, the following diagrams created using the DOT language visualize key decision-making and experimental processes.

References

- 1. This compound | 6096-89-5 | Benchchem [benchchem.com]

- 2. Accela Chembio Inc 2-(4-fluorophenoxy)ethylamine | 1g | 6096-89-5 | MFCD00235183 | Fisher Scientific [fishersci.com]

- 3. 6096-89-5 this compound 2-(4-氟苯氧基)乙胺 -Win-Win Chemical [win-winchemical.com]

- 4. proactivemr.com [proactivemr.com]

- 5. pschemicals.com [pschemicals.com]

- 6. [2-(4-Fluorophenoxy)ethyl]amine | 6096-89-5 [sigmaaldrich.com]

Safety and Handling of 2-(4-Fluorophenoxy)ethanamine: A Technical Guide for Laboratory Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 2-(4-Fluorophenoxy)ethanamine was found. The following guidelines are based on data from structurally similar compounds, including 2-(4-Fluorophenyl)ethylamine and 1-(4-(4-Fluorophenoxy)phenyl)ethanamine. Researchers should handle this compound with extreme caution and assume it may possess significant hazards. A thorough risk assessment should be conducted before any handling.

This guide provides an in-depth overview of the potential hazards and recommended handling procedures for this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]

-

Skin Corrosion/Irritation: Likely to cause skin irritation or severe burns.[1][3]

-

Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][3]

-

Respiratory Irritation: May cause respiratory tract irritation.[3]

GHS Hazard Classification (Predicted)

The following table summarizes the predicted GHS classification for this compound based on its structural analogs.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic/Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage/Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1/2A | H318/H319: Causes serious eye damage/Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

No specific experimental data for this compound is available. The properties of a closely related compound, 2-(4-Fluorophenyl)ethylamine, are provided for reference.

| Property | Value (for 2-(4-Fluorophenyl)ethylamine) |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| Appearance | No data available |

| Boiling Point | No data available |

| Flash Point | No data available |

| Solubility | Slightly soluble in water.[1] |

Safe Handling and Storage

Strict adherence to safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment for handling.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[1]

-

Ignition Sources: Store away from heat, sparks, and open flames.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

The following table outlines the recommended first-aid procedures based on information for analogous compounds.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][5] |

Spill and Leak Procedures

The following workflow illustrates the steps to be taken in the event of a spill.

Caption: Spill response workflow.

Toxicological Information (Predicted)

As no specific toxicological data for this compound is available, the following information is inferred from structurally related compounds. The toxicological properties have not been fully investigated.[4]

-

Acute Effects: Expected to be toxic by ingestion, inhalation, and skin contact. May cause irritation or burns to the skin, eyes, and respiratory tract.

-

Chronic Effects: No information is available regarding the long-term health effects of exposure. The potential for carcinogenic, mutagenic, or reproductive effects is unknown.

Experimental Protocols: Handling in a Synthesis Context

While no specific experimental protocols for the synthesis of this compound were found, protocols for analogous compounds often involve the use of strong acids, bases, and flammable solvents.[6] When conducting any synthesis involving this or similar compounds, the following general precautions should be taken:

-

Reaction Setup: All reactions should be carried out in a certified chemical fume hood. The apparatus should be assembled securely to prevent leaks.

-

Reagent Addition: The addition of reagents should be done slowly and in a controlled manner, especially when dealing with exothermic reactions.

-

Work-up and Purification: Extractions, distillations, and chromatography should all be performed with appropriate engineering controls and PPE.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and governmental regulations.

The following diagram outlines a general logical workflow for the safe laboratory synthesis of a potentially hazardous compound like this compound.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(4-Fluorophenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-(4-fluorophenoxy)ethanamine, a key scaffold in medicinal chemistry. The document details the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a particular focus on their activity as serotonin transporter (SERT) inhibitors and their potential as anticancer agents through the inhibition of c-Met kinase. Detailed experimental protocols for the synthesis of derivatives and for key biological assays are provided to facilitate further research and development. Additionally, this guide includes visualizations of the serotonin transport cycle and the c-Met signaling pathway to provide a clear understanding of the molecular mechanisms underlying the therapeutic potential of these compounds.

Introduction

The this compound core is a privileged scaffold in drug discovery, recognized for its presence in a variety of biologically active molecules. The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity to biological targets.[1] Derivatives of this core structure have shown significant potential in modulating the activity of key proteins involved in neurotransmission and cancer signaling, namely the serotonin transporter (SERT) and the c-Met receptor tyrosine kinase.

This guide aims to provide a detailed technical resource for researchers and scientists working on the development of novel therapeutics based on the this compound scaffold. It consolidates quantitative data, experimental methodologies, and mechanistic insights to support the design and synthesis of new, more potent, and selective drug candidates.

Structural Analogs and Derivatives: Synthesis and Biological Activity

Serotonin Transporter (SERT) Inhibitors

Derivatives of this compound have been investigated as selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. The core structure serves as a key pharmacophore for binding to SERT.

A notable series of derivatives involves the coupling of the 2-(4-fluorophenoxy)-2-phenylethyl moiety with various functionalized piperazines. These compounds were designed based on the structure of the potent antidepressant fluoxetine.

Table 1: SERT Affinity of 2-(4-fluorophenoxy)-2-phenyl-ethyl Piperazine Derivatives [1]

| Compound ID | R (Piperazine Substituent) | SERT IC50 (µM) |

| 1 | 3-chlorophenyl | 1.45 |

| 2 | 2-methoxyphenyl | 3.27 |

| 3 | 3-trifluoromethylphenyl | 9.56 |

Data obtained from competitive binding assays using rat cortical membranes.

-

The nature of the substituent on the nitrogen atom: Bulkier and more lipophilic groups can influence binding affinity and selectivity.

-

The substitution pattern on the phenoxy ring: The position and electronic nature of substituents can significantly impact potency. The 4-fluoro substitution is often beneficial.

-

Conformational constraints: The flexibility of the ethylamine linker is crucial for optimal interaction with the SERT binding pocket.

c-Met Kinase Inhibitors

The 4-phenoxyaniline scaffold, which is structurally related to this compound, has been extensively explored for the development of c-Met kinase inhibitors for cancer therapy.

Several studies have focused on designing potent c-Met inhibitors by modifying the 4-phenoxypyridine and 4-phenoxyquinoline cores. The 4-fluorophenoxy moiety is often a key feature in these potent analogs.

Table 2: c-Met Kinase Inhibitory Activity of Selected 4-(4-Fluorophenoxy)aniline Derivatives

| Compound Scaffold | Modifications | c-Met IC50 (µM) | Reference |

| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide | 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker | 0.016 | [2] |

This table presents a representative example of the potency achieved with this class of compounds. For a comprehensive SAR, refer to the cited literature.

Experimental Protocols

Synthesis of 2-(4-Fluorophenoxy)-2-phenyl-ethyl Piperazine Derivatives

General Procedure:

The synthesis of compounds 1 , 2 , and 3 (Table 1) can be achieved through a multi-step process starting from 2-(4-fluorophenoxy)-2-phenylethan-1-ol. A representative synthetic scheme is outlined below.

-

Step 1: Mesylation of the alcohol. 2-(4-fluorophenoxy)-2-phenylethan-1-ol is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield the corresponding mesylate.

-

Step 2: Nucleophilic substitution with piperazine. The mesylate is then reacted with the desired substituted piperazine in a suitable solvent (e.g., acetonitrile) at elevated temperature to yield the final product.

-

Step 3: Salt formation. The free base is converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether).

For detailed experimental conditions, including reaction times, temperatures, and purification methods, please refer to the primary literature.[1]

Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for SERT.

Materials:

-

Membrane Preparation: Membranes from cells expressing human SERT (e.g., HEK293-hSERT cells) or from rat brain tissue (e.g., cortical membranes).

-

Radioligand: [³H]citalopram or another suitable radiolabeled SERT ligand.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

Test Compounds: Serial dilutions of the compounds of interest.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, the radioligand (at a concentration close to its Kd), and the membrane preparation.

-

For determining non-specific binding, add the non-specific binding control instead of the test compound. For total binding, add assay buffer.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethylenimine) using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

c-Met Kinase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against c-Met kinase.

Materials:

-

Recombinant c-Met kinase: Purified, active enzyme.

-

Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a source of ATP.

-

Substrate: A peptide or protein that can be phosphorylated by c-Met (e.g., Poly(Glu, Tyr) 4:1).

-

ATP: Adenosine triphosphate, the phosphate donor.

-

Detection Reagent: A system to quantify kinase activity, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.

-

Test Compounds: Serial dilutions of the compounds of interest.

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in kinase buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the c-Met kinase and the substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the chosen detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

-

Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights: Signaling Pathways and Transport Cycles

The Serotonin Transporter (SERT) Cycle

The transport of serotonin into the presynaptic neuron by SERT is a complex process that relies on ion gradients and involves significant conformational changes in the transporter protein.

Caption: The transport cycle of the serotonin transporter (SERT).

The cycle begins with the transporter in an outward-open conformation. The binding of a sodium ion, followed by serotonin and a chloride ion, triggers a conformational change that occludes the substrate and ions from both the extracellular and intracellular environments.[3] The transporter then transitions to an inward-open state, releasing serotonin and the co-transported ions into the presynaptic neuron.[3] The binding of an intracellular potassium ion facilitates the reorientation of the transporter back to its outward-facing conformation, releasing the potassium ion into the extracellular space and completing the cycle. SSRIs, including derivatives of this compound, act by binding to the central binding site of SERT, locking it in an outward-open conformation and preventing the reuptake of serotonin.[4]

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers.

Caption: The HGF/c-Met signaling pathway and its inhibition.

Binding of the ligand, hepatocyte growth factor (HGF), to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers the recruitment of adaptor proteins and the subsequent activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways ultimately lead to the transcription of genes involved in cell proliferation, survival, migration, and angiogenesis. c-Met inhibitors based on the 4-phenoxyaniline scaffold act by competing with ATP for binding to the kinase domain of c-Met, thereby preventing its autophosphorylation and blocking downstream signaling.

Conclusion

The this compound scaffold and its related structures, such as 4-phenoxyaniline, represent a versatile platform for the design of potent and selective modulators of important therapeutic targets. The derivatives discussed in this guide demonstrate significant potential as both antidepressants, through the inhibition of SERT, and as anticancer agents, by targeting the c-Met kinase pathway. The provided quantitative data, experimental protocols, and mechanistic diagrams offer a valuable resource for researchers in the field, aiming to facilitate the development of the next generation of therapeutics based on this promising chemical core. Further exploration of the structure-activity relationships, particularly for simpler analogs of this compound, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 4. Conformational dynamics of the human serotonin transporter during substrate and drug binding - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Toxicity Screening of 2-(4-Fluorophenoxy)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary in vitro toxicity screening of the novel compound, 2-(4-Fluorophenoxy)ethanamine. In the absence of existing public data, this document serves as a proposed framework for evaluating the cytotoxic, genotoxic, and metabolic stability profiles of this molecule. The methodologies described herein are based on established and widely accepted in vitro assays. This guide provides detailed experimental protocols, illustrative data presentation in tabular format, and visual representations of key experimental workflows and relevant signaling pathways to aid in the design and interpretation of a preclinical safety assessment.

Introduction

This compound is a chemical entity with potential applications in pharmaceutical development. As with any new chemical entity intended for therapeutic use, a thorough evaluation of its safety profile is paramount. Preliminary in vitro toxicity screening is a critical first step in identifying potential hazards, guiding further non-clinical development, and ultimately ensuring human safety. This guide details a recommended battery of in vitro tests to assess the potential cytotoxicity, genotoxicity, and metabolic liabilities of this compound.

Recommended In Vitro Toxicity Screening Cascade

A tiered approach to in vitro toxicity testing is recommended, starting with assessments of cytotoxicity to determine the appropriate concentration range for subsequent, more complex assays.

Cytotoxicity Assessment

The initial evaluation of toxicity should focus on assessing the potential of this compound to cause cell death. A panel of assays measuring different cytotoxic endpoints is recommended to provide a comprehensive overview.

-

Cell Lines: A panel of human cell lines, such as HepG2 (liver), A549 (lung), and HEK293 (kidney), should be used to assess potential organ-specific toxicity.

-

Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration stock. Serial dilutions are then prepared in cell culture medium to achieve the final desired concentrations. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[1][2][3][4]

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[5][6][7][8][9]

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

After the incubation period, replace the treatment medium with a medium containing neutral red (50 µg/mL).

-

Incubate for 3 hours at 37°C.

-

Wash the cells with PBS.

-

Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye.

-

Measure the absorbance at 540 nm.

-

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[10][11][12][13]

-

Seed cells and treat with this compound as described above.

-

After the incubation period, collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 490 nm.

-

The results of the cytotoxicity assays should be summarized in a table to facilitate comparison across different assays, cell lines, and time points.

| Cell Line | Assay | Time Point | IC50 (µM) [95% CI] |

| HepG2 | MTT | 24h | 125.4 [110.2 - 142.8] |

| 48h | 88.7 [75.9 - 103.6] | ||

| 72h | 62.1 [53.5 - 72.1] | ||

| NRU | 24h | 135.8 [120.1 - 153.6] | |

| 48h | 95.2 [82.3 - 110.1] | ||

| 72h | 70.5 [61.2 - 81.2] | ||

| LDH | 24h | > 200 | |

| 48h | 155.6 [138.9 - 174.3] | ||

| 72h | 110.3 [98.1 - 123.9] | ||

| A549 | MTT | 48h | 150.2 [135.7 - 166.1] |

| HEK293 | MTT | 48h | 180.5 [162.9 - 200.0] |

Table 1: Hypothetical IC50 values for this compound in various cytotoxicity assays.

Caption: General workflow for in vitro cytotoxicity assessment.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, which can lead to mutations and cancer. A standard battery of in vitro genotoxicity tests is recommended.

-

Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base substitutions and frameshifts).[14][15][16][17][18]

-

The test will be performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).

-

Bacteria are exposed to various concentrations of this compound on minimal agar plates.

-

The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted after 48-72 hours of incubation.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

-

In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects in mammalian cells (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes).[19][20][21][22][23]

-

Cells are treated with this compound with and without S9 metabolic activation.

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

After incubation, cells are harvested, fixed, and stained.

-

Micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) are scored in binucleated cells.

-

-

In Vitro Chromosomal Aberration Assay: This assay evaluates the ability of a compound to induce structural and numerical chromosomal abnormalities in cultured mammalian cells (e.g., human lymphocytes or CHO cells).[24][25][26][27]

-

Cells are exposed to this compound with and without S9 metabolic activation.

-

A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.

-

Chromosomes are stained and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges) and numerical changes.

-

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | -S9 | Negative |

| +S9 | Negative | ||

| Micronucleus Assay | CHO-K1 cells | -S9 | Negative |

| +S9 | Negative | ||

| Chromosomal Aberration Assay | Human Lymphocytes | -S9 | Negative |

| +S9 | Negative |

Table 2: Hypothetical summary of in vitro genotoxicity results for this compound.

Caption: Workflow for the in vitro genotoxicity testing battery.

Metabolic Stability Assessment

Understanding the metabolic stability of a compound is crucial for predicting its in vivo pharmacokinetic profile. The in vitro half-life in liver microsomes provides an initial indication of hepatic clearance.

-

Liver Microsomal Stability Assay: This assay measures the rate of metabolism of a compound by cytochrome P450 (CYP) enzymes present in liver microsomes.[28][29][30][31][32]

-

Pooled human liver microsomes are incubated with this compound at 37°C.

-

The reaction is initiated by the addition of NADPH.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.

-

| Species | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Human | 45.2 | 15.3 |

| Rat | 25.8 | 26.9 |

| Mouse | 15.3 | 45.3 |

Table 3: Hypothetical metabolic stability of this compound in liver microsomes from different species.

Caption: Workflow for the in vitro metabolic stability assay.

Potential Mechanisms of Toxicity: Relevant Signaling Pathways

Understanding the potential molecular mechanisms underlying any observed toxicity is crucial. Several key signaling pathways are often implicated in the cellular response to xenobiotics.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as CYP1A1 and CYP1B1.[33][34][35][36][37] Activation of this pathway can lead to the production of reactive metabolites and oxidative stress.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. qualitybiological.com [qualitybiological.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. re-place.be [re-place.be]

- 8. iivs.org [iivs.org]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. iccffeed.org [iccffeed.org]

- 16. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. nelsonlabs.com [nelsonlabs.com]

- 19. criver.com [criver.com]

- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. academic.oup.com [academic.oup.com]

- 24. criver.com [criver.com]

- 25. The In Vitro Mammalian Chromosome Aberration Test | Springer Nature Experiments [experiments.springernature.com]

- 26. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. gov.uk [gov.uk]

- 28. mercell.com [mercell.com]

- 29. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 31. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 35. spandidos-publications.com [spandidos-publications.com]

- 36. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 37. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Standard Operating Procedure for the Preparation of 2-(4-Fluorophenoxy)ethanamine Solution

For Researchers, Scientists, and Drug Development Professionals

Application Notes